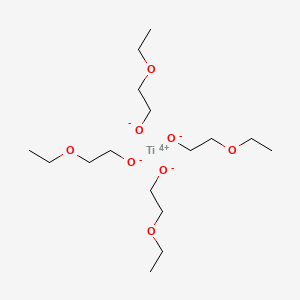

Titanium(4+) 2-ethoxyethanolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

71965-15-6 |

|---|---|

Molecular Formula |

C16H36O8Ti |

Molecular Weight |

404.32 g/mol |

IUPAC Name |

2-ethoxyethanolate;titanium(4+) |

InChI |

InChI=1S/4C4H9O2.Ti/c4*1-2-6-4-3-5;/h4*2-4H2,1H3;/q4*-1;+4 |

InChI Key |

VYAFFHVUTBDKTB-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC[O-].CCOCC[O-].CCOCC[O-].CCOCC[O-].[Ti+4] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Titanium(IV) 2-Ethoxyethanolate

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of Titanium(IV) 2-ethoxyethanolate, a titanium alkoxide with applications in materials science and catalysis. The procedures outlined are based on established methods for the synthesis of titanium alkoxides. This document is intended for researchers and professionals in chemistry and drug development who require a detailed understanding of the preparation of this compound.

Overview and Chemical Properties

Titanium(IV) 2-ethoxyethanolate, with the chemical formula Ti(OCH₂CH₂OCH₂CH₃)₄, is a member of the titanium(IV) alkoxide family. Like other titanium alkoxides, it is a moisture-sensitive compound that readily hydrolyzes to form titanium dioxide.[1][2] Its synthesis and handling require anhydrous conditions to prevent premature decomposition. The properties of titanium alkoxides are influenced by the steric bulk of the alkoxide group; for instance, titanium ethoxide exists as a tetramer, while the bulkier titanium isopropoxide is monomeric.[3]

Table 1: Physical and Chemical Properties of Related Titanium Alkoxides

| Property | Titanium(IV) ethoxide | Titanium(IV) isopropoxide | Titanium(IV) 2-ethoxyethanolate (Predicted) |

| Chemical Formula | C₈H₂₀O₄Ti | C₁₂H₂₈O₄Ti | C₁₆H₃₆O₈Ti |

| Molar Mass | 228.11 g/mol [1] | 284.22 g/mol | 404.33 g/mol |

| Appearance | Colorless liquid[1] | Colorless liquid | Colorless to pale yellow liquid |

| Boiling Point | 150–152 °C @ 10 mmHg[1] | 232 °C | Higher than isopropoxide, requires vacuum |

| Structure | Tetrameric[1] | Monomeric[3] | Likely monomeric or dimeric due to ligand size |

Synthesis of Titanium(IV) 2-Ethoxyethanolate

The synthesis of titanium(IV) 2-ethoxyethanolate is achieved through the reaction of titanium tetrachloride (TiCl₄) with 2-ethoxyethanol in the presence of a base to neutralize the hydrogen chloride byproduct.[1] Triethylamine is a commonly used base for this type of reaction. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware to prevent hydrolysis.[4]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous 2-ethoxyethanol

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous toluene (or other inert solvent)

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry glassware (three-neck round-bottom flask, dropping funnel, condenser)

Procedure:

-

Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of nitrogen.

-

In the flask, dissolve 2-ethoxyethanol (4.0 equivalents) and triethylamine (4.0 equivalents) in anhydrous toluene.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of titanium tetrachloride (1.0 equivalent) in anhydrous toluene to the stirred mixture via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and a white precipitate of triethylamine hydrochloride (Et₃NHCl) will form.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.

-

The resulting slurry is then filtered under inert atmosphere to remove the triethylamine hydrochloride precipitate. The filter cake should be washed with anhydrous toluene to recover any entrained product.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude Titanium(IV) 2-ethoxyethanolate.

Reaction Stoichiometry: TiCl₄ + 4 HOCH₂CH₂OCH₂CH₃ + 4 N(CH₂CH₃)₃ → Ti(OCH₂CH₂OCH₂CH₃)₄ + 4 [HN(CH₂CH₃)₃]Cl

Purification

Crude titanium alkoxides are typically purified by vacuum distillation to remove any residual solvent, unreacted starting materials, and non-volatile impurities.[5] Given the high boiling point of Titanium(IV) 2-ethoxyethanolate, a good vacuum system is essential.

-

The crude product obtained after solvent removal is transferred to a distillation apparatus suitable for vacuum distillation (e.g., a Kugelrohr or a short-path distillation setup).

-

The apparatus is evacuated to a low pressure (e.g., <1 mbar).

-

The crude product is gently heated. The purified Titanium(IV) 2-ethoxyethanolate is collected as a colorless to pale yellow liquid at the appropriate temperature and pressure. The exact boiling point will depend on the vacuum achieved.

-

The purified product should be stored under an inert atmosphere in a sealed container to prevent hydrolysis.

Characterization

The purity and identity of the synthesized Titanium(IV) 2-ethoxyethanolate can be confirmed using several analytical techniques.

Table 2: Analytical Characterization Data for Titanium Alkoxides

| Technique | Expected Results for Titanium(IV) 2-ethoxyethanolate | Reference Data: Titanium(IV) ethoxide (¹H NMR)[1] |

| ¹H NMR | Signals corresponding to the ethoxy (-OCH₂CH₃) and the backbone (-OCH₂CH₂O-) protons. | 4.36 ppm (quartet, CH₂) and 1.27 ppm (triplet, CH₃) in CDCl₃. |

| ¹³C NMR | Peaks corresponding to the four distinct carbon environments in the 2-ethoxyethanolate ligand. | N/A |

| FT-IR | Characteristic C-O and Ti-O stretching frequencies. Absence of a broad O-H stretch indicates the absence of hydrolysis products or unreacted alcohol. | N/A |

| Elemental Analysis | Comparison of experimentally determined percentages of C, H, and Ti with calculated values for C₁₆H₃₆O₈Ti. | N/A |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of Titanium(IV) 2-ethoxyethanolate.

Caption: Workflow for the synthesis and purification of Titanium(IV) 2-ethoxyethanolate.

Applications in Research and Drug Development

Titanium(IV) compounds have been explored for their potential in drug development, including as anticancer agents.[6] While specific applications for Titanium(IV) 2-ethoxyethanolate are not widely documented, related titanium compounds are used as precursors for titanium dioxide nanoparticles, which have applications in drug delivery and as antimicrobial agents.[6][7] The controlled hydrolysis of titanium alkoxides is a key aspect of the sol-gel process used to create these nanomaterials.[8] The 2-ethoxyethanolate ligand may offer different solubility and reactivity profiles compared to simpler alkoxides, potentially enabling the synthesis of novel materials or its use in specific catalytic applications.

References

- 1. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Titanium(4+) 2-ethoxyethanolate (71965-15-6) for sale [vulcanchem.com]

- 4. Single-Source Alkoxide Precursor Approach to Titanium Molybdate, TiMoO5, and Its Structure, Electrochemical Properties, and Potential as an Anode Material for Alkali Metal Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. mdpi.com [mdpi.com]

- 7. Biomedical Applications of TiO2 Nanostructures: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Titanium Ethoxide

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for titanium ethoxide, Ti(OCH₂CH₃)₄. It is intended for researchers, scientists, and professionals in drug development who utilize organometallic compounds and require detailed characterization data. The document covers quantitative ¹H and ¹³C NMR data, experimental protocols for data acquisition, and a structural interpretation of the spectral features.

Structural Context and NMR Spectroscopy

Titanium ethoxide, also known as titanium(IV) ethoxide or tetraethyl titanate, is a colorless liquid widely used in organic synthesis and materials science, particularly as a precursor for titanium dioxide (TiO₂) via the sol-gel process.[1][2] In solution, titanium ethoxide does not exist as a simple monomer. Instead, it forms oligomeric structures, predominantly a tetramer, Ti₄(OCH₂CH₃)₁₆, where titanium centers achieve an octahedral coordination environment through bridging ethoxide ligands.[1] This structural complexity influences its NMR spectra. NMR spectroscopy is a primary technique for assaying the purity and studying the dynamic behavior of titanium ethoxide in solution.[1]

¹H NMR Spectral Data

The ¹H NMR spectrum of titanium ethoxide is deceptively simple due to the rapid exchange of terminal and bridging ethoxide ligands at room temperature.[3] This exchange process results in a time-averaged spectrum, showing only two distinct signals characteristic of an ethyl group.

Table 1: ¹H NMR Spectral Data for Titanium Ethoxide

| Chemical Shift (δ) ppm | Multiplicity | Integration (Relative No. of H) | Assignment |

| 4.36 | Quartet | 8H | Methylene (-OCH₂-) |

| 1.27 | Triplet | 12H | Methyl (-CH₃) |

| Data acquired in Chloroform-d (CDCl₃) at 90 MHz.[1][4] |

The methylene protons (-OCH₂-) at 4.36 ppm appear as a quartet due to spin-spin coupling with the three adjacent methyl protons. Conversely, the methyl protons (-CH₃) at 1.27 ppm resonate as a triplet because they are coupled to the two adjacent methylene protons.

¹³C NMR Spectral Data

Similar to the proton spectrum, the ¹³C NMR spectrum of titanium ethoxide shows two signals, corresponding to the two carbon environments in the ethoxide ligand.

Table 2: ¹³C NMR Spectral Data for Titanium Ethoxide

| Chemical Shift (δ) ppm | Assignment |

| ~70 | Methylene (-OCH₂-) |

| ~20 | Methyl (-CH₃) |

| Data acquired using solid-state Magic-Angle Spinning (MAS) NMR.[5][6] |

These signals correspond to the methylene carbon bonded to oxygen and the terminal methyl carbon.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the direct relationship between the chemical structure of the ethoxide ligand and its characteristic NMR signals.

Caption: Correlation between the ethoxide ligand structure and its NMR signals.

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon proper sample preparation and instrument parameterization.

Sample Preparation (¹H and ¹³C NMR)

-

Analyte: Use commercially available titanium ethoxide. Given its high reactivity with water, all handling should be performed under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Solvent: Chloroform-d (CDCl₃) is a commonly used deuterated solvent for titanium ethoxide.[1][4]

-

Concentration: For ¹H NMR, a concentration of 5-20 mg of the analyte in approximately 0.6 mL of deuterated solvent is typical. For ¹³C NMR, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[7]

-

Procedure:

-

Accurately weigh the titanium ethoxide sample in a clean, dry vial.

-

Add the required volume of CDCl₃ using a micropipette or syringe.

-

Gently mix until the sample is fully dissolved.

-

Using a clean pipette, transfer the solution into a 5 mm NMR tube to a height of 4-5 cm.[7]

-

Wipe the outside of the NMR tube and cap it securely.[7]

-

Instrumentation and Data Acquisition

-

Spectrometer: The data presented were acquired on a 90 MHz NMR spectrometer.[1][4] Modern high-field instruments (e.g., 400 MHz, 500 MHz) are commonly used for such analyses.[7]

-

Locking and Shimming: The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the CDCl₃ solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.[7]

-

Tuning: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.[7]

-

Acquisition Parameters: Standard pulse sequences are used for both ¹H and ¹³C NMR. Key parameters include setting the appropriate spectral width, number of scans, and relaxation delay to ensure accurate integration and avoid signal saturation.

For studies on the dynamic exchange of ligands, variable-temperature (VT) NMR experiments can be performed.[8] Lowering the temperature can slow the exchange rate sufficiently to resolve the signals for the structurally distinct bridging and terminal ethoxide groups.[3] Such experiments require specialized equipment and careful selection of a solvent with a suitable freezing point.[8]

References

- 1. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Titanium ethoxide(3087-36-3) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Spectroscopic Fingerprinting of Titanium (IV) Ethoxide: An In-Depth Technical Guide to FT-IR and Raman Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the analysis of titanium (IV) ethoxide, Ti(OEt)₄, using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the experimental protocols, data interpretation, and structural elucidation of this significant organometallic compound.

Titanium (IV) ethoxide is a key precursor in the sol-gel synthesis of titanium dioxide (TiO₂) nanomaterials, which have widespread applications in photocatalysis, drug delivery systems, and as components in biomedical implants. A thorough understanding of its molecular structure and vibrational properties through techniques like FT-IR and Raman spectroscopy is paramount for controlling the quality and properties of the resulting materials.

Principles of Vibrational Spectroscopy of Ti(OEt)₄

Vibrational spectroscopy probes the discrete energy levels associated with the vibrations of a molecule. Infrared (IR) spectroscopy measures the absorption of IR radiation at frequencies corresponding to these vibrational modes, provided the vibration results in a change in the molecule's dipole moment. Raman spectroscopy, conversely, involves inelastic scattering of monochromatic light (from a laser), where the energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. Together, these techniques provide a complementary and detailed "fingerprint" of the molecule's structure.

In the liquid state, Ti(OEt)₄ primarily exists as a tetramer, [Ti(OEt)₄]₄, featuring a complex structure with both terminal and bridging ethoxide ligands. This structural complexity gives rise to distinct vibrational signatures that can be resolved and assigned using FT-IR and Raman spectroscopy.

Experimental Protocols

Given the moisture-sensitive nature of titanium (IV) ethoxide, all handling and sample preparation must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent hydrolysis.

FT-IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean and a background spectrum of the clean, dry crystal is collected.

-

In an inert atmosphere glovebox, place a small drop of liquid Ti(OEt)₄ directly onto the ATR crystal.

-

Acquire the spectrum, typically in the 4000–400 cm⁻¹ range.

-

A typical measurement consists of 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

-

-

Sample Preparation (Transmission - Liquid Cell):

-

Assemble a demountable or sealed liquid cell with infrared-transparent windows (e.g., KBr or NaCl) and a spacer of known path length (e.g., 0.1 mm) inside an inert atmosphere glovebox.

-

Inject the liquid Ti(OEt)₄ into the cell and seal it.

-

Place the cell in the spectrometer's sample holder and collect the spectrum against a background of the empty cell.

-

Data acquisition parameters are similar to the ATR method.

-

Raman Spectroscopy Protocol

-

Sample Preparation:

-

Under an inert atmosphere, transfer liquid Ti(OEt)₄ into a glass capillary tube or a quartz cuvette.

-

Seal the container to prevent atmospheric moisture contamination during the measurement.

-

-

Instrumentation and Data Acquisition:

-

Place the sealed sample into the spectrometer's sample holder.

-

Excite the sample using a laser with a specific wavelength (e.g., 532 nm or 785 nm). Laser power should be optimized to maximize signal without causing sample degradation.

-

Collect the scattered light using a high-resolution spectrometer.

-

Acquire the spectrum over a relevant wavenumber range (e.g., 200–3500 cm⁻¹).

-

Acquisition time will vary depending on the sample's Raman scattering cross-section and laser power, but typically involves multiple accumulations over several seconds to minutes.

-

Data Presentation: Vibrational Band Assignments

The following table summarizes the key vibrational frequencies and their assignments for titanium (IV) ethoxide as observed in FT-IR and Raman spectra. These assignments are crucial for identifying the presence of specific functional groups and understanding the coordination environment of the titanium center.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment Description |

| C-H Stretching | ~2975, ~2928, ~2870 | ~2975, ~2928, ~2870 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethoxide ligands. |

| CH₃ Deformation | - | ~1361 | Bending vibration of the terminal methyl groups.[1] |

| CH₂/CH₃ Rocking/Bending | 1100 - 1200 (unresolved) | ~1133 | In- and out-of-plane rocking modes of both bridging and terminal ethoxide groups.[1] |

| C-O Stretching (Bridging) | ~1044 | ~1090 | Stretching vibration of the C-O bond in bridging ethoxide ligands.[1] |

| C-O Stretching (Terminal) | - | - | Stretching vibration of the C-O bond in terminal ethoxide ligands. |

| C-C Stretching | - | - | Stretching of the carbon-carbon bond within the ethoxide ligand.[1] |

| C-O Bending (Bridging) | ~885 | ~900 | Bending vibration of the C-O group in bridging ethoxide ligands.[1] |

| Ti-O Stretching | - | ~640, ~525 | Stretching vibrations of the titanium-oxygen bonds.[1] |

Note: The absence of a frequency in the table indicates it is either not observed or not a prominent feature in that particular spectrum. Assignments are based on published literature.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental and logical workflows for the spectroscopic analysis of Ti(OEt)₄.

Caption: Experimental workflow for the FT-IR and Raman analysis of Ti(OEt)₄.

Caption: Relationship between Ti(OEt)₄ structure and its spectral features.

References

Mass Spectrometry of Titanium Tetraethoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of titanium tetraethoxide (Ti(OEt)₄), a precursor widely used in materials science and catalysis. This document outlines the expected fragmentation patterns under electron ionization, details generalized experimental protocols, and presents key data for researchers working with this compound.

Introduction to the Mass Spectrometry of Titanium Tetraethoxide

Titanium tetraethoxide, a member of the metal alkoxide family, is a volatile compound amenable to analysis by gas chromatography-mass spectrometry (GC-MS). Electron ionization (EI) is a common method for the analysis of such volatile compounds. In the mass spectrometer, the titanium tetraethoxide molecule is subjected to a high-energy electron beam, which leads to the formation of a molecular ion and subsequent fragmentation. The resulting mass spectrum serves as a fingerprint, providing valuable information about the molecule's structure and stability.

Understanding the fragmentation behavior of titanium tetraethoxide is crucial for its characterization and for monitoring its purity and reactions. The gas-phase chemistry of metal alkoxides is often characterized by the sequential loss of alkyl and alkoxy radicals, as well as the elimination of neutral molecules like ethers and alkenes.

Experimental Protocols

While specific experimental conditions can vary between instruments, the following provides a detailed, generalized protocol for the analysis of titanium tetraethoxide using GC-MS with an electron ionization source.

Sample Preparation:

-

Solvent Selection: Titanium tetraethoxide is highly moisture-sensitive. All solvents (e.g., anhydrous hexane, toluene, or dichloromethane) must be strictly anhydrous to prevent hydrolysis of the analyte.

-

Sample Concentration: Prepare a dilute solution of titanium tetraethoxide in the chosen anhydrous solvent. A typical concentration for GC-MS analysis is in the range of 10-100 µg/mL.

-

Handling Precautions: All sample preparation steps should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry glassware to avoid premature reaction of the analyte.

Gas Chromatography (GC) Conditions:

-

Injector: Use a split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1 or 100:1) to prevent column overloading.

-

Injector Temperature: A temperature of 250 °C is recommended to ensure complete volatilization of the sample.

-

Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of approximately 1-2 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for the separation. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280 °C.

-

Final hold: Hold at 280 °C for 5-10 minutes to ensure all components are eluted.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: Standard 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 30 to 400 to cover the molecular ion and expected fragments.

-

Solvent Delay: A solvent delay of 2-3 minutes is necessary to prevent the high concentration of solvent from saturating the detector.

The workflow for the GC-MS analysis of titanium tetraethoxide can be summarized as follows:

Mass Spectral Data and Fragmentation Pattern

While a specific, publicly available mass spectrum for titanium tetraethoxide is not readily accessible, a likely fragmentation pattern can be proposed based on the principles of electron ionization mass spectrometry and the known behavior of other metal alkoxides. The molecular ion of titanium tetraethoxide, [Ti(OC₂H₅)₄]⁺˙, would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 228 g/mol , depending on the isotopic composition of titanium).

The primary fragmentation pathways are expected to involve the loss of ethoxy radicals (•OC₂H₅), ethyl radicals (•C₂H₅), and neutral ethylene molecules (C₂H₄) through rearrangement.

The proposed fragmentation cascade is illustrated in the following diagram:

Table 1: Proposed Major Fragments for Titanium Tetraethoxide in EI-MS

| m/z (Proposed) | Proposed Formula | Proposed Fragmentation Route |

| 228 | [Ti(OC₂H₅)₄]⁺˙ | Molecular Ion (M⁺˙) |

| 183 | [Ti(OC₂H₅)₃]⁺ | M⁺˙ - •OC₂H₅ |

| 155 | [Ti(OC₂H₅)₂(OH)]⁺ | [Ti(OC₂H₅)₃]⁺ - C₂H₄ |

| 139 | [Ti(O)(OC₂H₅)(C₂H₄)]⁺ | [Ti(OC₂H₅)₃]⁺ - C₂H₄O |

| 113 | [Ti(OH)₂(OC₂H₅)]⁺ | [Ti(OC₂H₅)₃]⁺ - C₂H₄ - C₂H₄ |

| 111 | [Ti(O)(OC₂H₅)]⁺ | [Ti(O)(OC₂H₅)(C₂H₄)]⁺ - C₂H₄ |

Note: The m/z values are based on the most abundant isotopes of Ti, C, O, and H. The actual spectrum will show an isotopic pattern characteristic of titanium.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of titanium tetraethoxide. The proposed fragmentation pathways and generalized experimental protocols serve as a valuable resource for researchers in the fields of materials science, chemistry, and drug development. While access to proprietary spectral library data is limited, the principles outlined here allow for the effective identification and characterization of this important titanium precursor. It is recommended that analysts develop and validate specific methods for their instrumentation and application.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical and Computational Studies of Titanium Ethoxide

This technical guide provides a comprehensive overview of the theoretical and computational investigations into titanium ethoxide, a precursor of significant interest in materials science and catalysis. The document details its structural characteristics, reactivity—with a focus on hydrolysis—and the computational methodologies employed to elucidate its behavior at a molecular level.

Titanium(IV) ethoxide, with the empirical formula Ti(OC₂H₅)₄, is a colorless liquid soluble in organic solvents that readily hydrolyzes.[1] While its empirical formula suggests a simple monomeric structure, it predominantly exists as a tetramer, Ti₄(OCH₂CH₃)₁₆, in the solid state.[1][2] This complexity governs its reactivity and makes it a fascinating subject for computational modeling. Theoretical studies are crucial for understanding the reaction mechanisms, such as the sol-gel process, which are fundamental to its application in producing titanium dioxide (TiO₂) nanoparticles and coatings.[1][3]

Molecular Structure of Titanium Ethoxide

In its solid state, titanium(IV) ethoxide adopts a tetrameric structure.[1][2] This structure consists of a central Ti₄O₁₆ core where each titanium atom is octahedrally coordinated. The ethoxide ligands exhibit three distinct coordination modes: terminal, doubly bridging, and triply bridging, which influences the reactivity of the complex.[1] Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in modeling this structure and predicting its properties.

Structural Representation

The following diagram illustrates the simplified core structure of the titanium ethoxide tetramer, highlighting the different coordination environments of the titanium atoms and the bridging nature of the ethoxide groups.

References

Unveiling the Electronic Landscape: A Technical Guide to the Structure and Bonding in Titanium Alkoxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium alkoxides, a class of organometallic compounds with the general formula Ti(OR)₄, are pivotal in a multitude of scientific and industrial applications. Their utility as precursors in the sol-gel synthesis of titanium dioxide (TiO₂) nanoparticles for photocatalysis, solar cells, and sensors is well-established.[1] In the realm of organic synthesis, they serve as efficient catalysts for reactions such as esterification and transesterification.[1] The reactivity and bonding characteristics of titanium alkoxides are intimately linked to their electronic structure, making a thorough understanding of this aspect crucial for optimizing their performance in existing applications and for the rational design of new catalysts and materials.

This technical guide provides an in-depth exploration of the electronic structure and bonding in titanium alkoxides. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize or are exploring the potential of these versatile compounds. The guide delves into the nature of the titanium-oxygen bond, presents key structural and spectroscopic data in a comparative format, outlines detailed experimental protocols for their characterization, and provides visual representations of fundamental concepts to facilitate a deeper understanding.

Electronic Structure and the Nature of the Ti-O Bond

The electronic configuration of titanium in its +4 oxidation state is [Ar]3d⁰. In titanium alkoxides, the titanium center is formally electron-deficient and acts as a Lewis acid. The bonding with the alkoxide ligands (⁻OR) involves both σ and π interactions. The oxygen atom of the alkoxide group donates a pair of electrons to form a strong σ bond with an empty hybrid orbital on the titanium atom.

Furthermore, the filled p-orbitals on the oxygen atom can overlap with the empty d-orbitals of the titanium atom, leading to pπ-dπ back-bonding. This back-donation of electron density from the oxygen to the titanium center is a key feature of the Ti-O bond and influences the overall electronic structure, reactivity, and spectroscopic properties of the molecule. The extent of this π-bonding is dependent on the nature of the alkyl group (R) and the coordination environment of the titanium atom.

Ab initio molecular orbital studies on model compounds like TiH₃OH provide theoretical insights into the nature of the Ti-O bond.[2] These computational approaches, often employing methods like Density Functional Theory (DFT), are invaluable for elucidating the electronic transitions and bonding characteristics that are not readily accessible through experimental means alone.[3]

Molecular Orbital Diagram

A simplified molecular orbital (MO) diagram for a generic tetrahedral titanium alkoxide, Ti(OR)₄, illustrates the bonding interactions. The atomic orbitals of the central titanium atom (3d, 4s, 4p) combine with the symmetry-adapted linear combinations (SALCs) of the oxygen lone pair orbitals. This interaction gives rise to bonding and antibonding molecular orbitals. The lower-energy bonding orbitals are predominantly of oxygen character, while the higher-energy antibonding orbitals have a greater contribution from the titanium d-orbitals. The highest occupied molecular orbitals (HOMOs) are typically centered on the oxygen atoms, while the lowest unoccupied molecular orbitals (LUMOs) are primarily of titanium d-orbital character. This electronic arrangement is fundamental to the role of titanium alkoxides as precursors for titania and as electrophilic catalysts.[4][5]

Caption: Simplified MO diagram for a tetrahedral Ti(OR)₄ complex.

Quantitative Data on Structure and Spectroscopy

The precise geometry and spectroscopic signatures of titanium alkoxides are critical for understanding their reactivity and for quality control. The following tables summarize key quantitative data from crystallographic and spectroscopic studies.

Crystallographic Data

The solid-state structures of titanium alkoxides are often complex, with a tendency to form oligomeric species. For instance, titanium ethoxide exists as a tetramer in the solid state.[6][7] The coordination environment around the titanium centers is typically octahedral in these oligomers, featuring a combination of terminal and bridging alkoxide ligands.[6]

| Compound | Ti-O Bond Length (Å) (Terminal) | Ti-O Bond Length (Å) (Bridging) | Ti-O-C Bond Angle (°) | Reference |

| Titanium(IV) ethoxide, [Ti(OEt)₄]₄ | ~1.77 | ~1.94 - 2.10 | Not specified | [6][8] |

| A heteroleptic titanium alkoxide | 1.76 - 1.77 | 1.94 - 2.10 | Not specified | [8] |

| Rutile TiO₂ (for comparison) | 1.95 - 1.98 | - | - | [9][10] |

| Anatase TiO₂ (for comparison) | 1.93 - 1.98 | - | - | [11] |

Note: The exact bond lengths and angles can vary depending on the specific crystal structure and the environment of the alkoxide ligand (terminal vs. bridging).

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of titanium alkoxides in solution. While ¹H and ¹³C NMR are routine, the study of oxygen and titanium isotopes provides more direct insight into the Ti-O bond.

| Nucleus | Compound | Solvent | Chemical Shift (ppm) | Reference |

| ¹H | Titanium(IV) ethoxide | CDCl₃ | 4.36 (q, CH₂), 1.27 (t, CH₃) | [6] |

| ¹⁷O | General Range | - | -40 to 1120 | [12] |

| ⁴⁷Ti/⁴⁹Ti | General Range | - | Wide chemical shift range | [13][14] |

| ⁴⁹Ti | TiCl₄ (neat, for comparison) | - | 0 | [13] |

| ⁴⁹Ti | Ti(OⁱPr)₄ (neat, for comparison) | - | ~ -500 | [13] |

Note: The chemical shifts of quadrupolar nuclei like ¹⁷O, ⁴⁷Ti, and ⁴⁹Ti are highly sensitive to the symmetry of the electronic environment and can result in broad signals.[12][13] Obtaining high-quality spectra for these nuclei often requires specialized techniques and high-field spectrometers.[15][16][17]

Experimental Protocols

Synthesis of Titanium(IV) Isopropoxide

Titanium(IV) isopropoxide is a common precursor for the synthesis of TiO₂ nanomaterials. A typical laboratory-scale synthesis involves the reaction of titanium tetrachloride with isopropanol.

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous isopropanol

-

Anhydrous benzene (or other inert solvent)

-

Ammonia gas or an amine base (e.g., triethylamine)

-

Schlenk line and glassware

-

Magnetic stirrer

Procedure:

-

All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line.

-

A solution of titanium tetrachloride in anhydrous benzene is prepared in a Schlenk flask equipped with a magnetic stir bar.

-

The flask is cooled in an ice bath.

-

A solution of anhydrous isopropanol in benzene is added dropwise to the stirred TiCl₄ solution. The reaction is exothermic and produces HCl gas.

-

To neutralize the HCl and drive the reaction to completion, anhydrous ammonia gas is bubbled through the solution, or a stoichiometric amount of an amine base is added. This will precipitate ammonium chloride (or the amine hydrochloride).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solid byproduct is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield crude titanium(IV) isopropoxide.

-

The product can be purified by distillation under vacuum.

Safety Note: Titanium tetrachloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions.

NMR Sample Preparation for Air-Sensitive Titanium Alkoxides

Due to their reactivity with moisture, preparing NMR samples of titanium alkoxides requires careful handling under an inert atmosphere.

Materials:

-

NMR tube with a J. Young valve or a standard NMR tube and cap

-

Deuterated solvent (e.g., CDCl₃, C₆D₆), dried over molecular sieves

-

Glovebox or Schlenk line

-

Gastight syringe

Procedure:

-

Dry the NMR tube and cap in an oven and cool under vacuum or in a desiccator.

-

Inside a glovebox or using a Schlenk line, add the titanium alkoxide sample to the NMR tube.

-

Using a gastight syringe, add the required volume of dried deuterated solvent to the NMR tube.

-

Cap the NMR tube securely. If using a standard tube, wrap the cap with parafilm for extra protection, although this is not a perfect seal.[18] For highly sensitive samples, a J. Young tube is recommended.

-

Gently mix the sample until the solid is dissolved.

-

The sample is now ready for NMR analysis.

Hydrolysis and Condensation of Titanium Alkoxides

The sol-gel process, which involves the hydrolysis and condensation of titanium alkoxides, is a widely used method for preparing TiO₂ materials. The mechanism involves two main steps:

-

Hydrolysis: The alkoxide groups are replaced by hydroxyl groups upon reaction with water. Ti(OR)₄ + H₂O → Ti(OR)₃(OH) + ROH

-

Condensation: The hydroxylated intermediates react with each other to form Ti-O-Ti bridges, eliminating water (oxolation) or an alcohol (olation). This process leads to the formation of a three-dimensional oxide network. 2 Ti(OR)₃(OH) → (RO)₃Ti-O-Ti(OR)₃ + H₂O (Oxolation) Ti(OR)₃(OH) + Ti(OR)₄ → (RO)₃Ti-O-Ti(OR)₃ + ROH (Olation)

The rates of these reactions are influenced by factors such as the water-to-alkoxide ratio, the nature of the alkyl group, the solvent, and the pH.[19][20][21][22]

Caption: Hydrolysis and condensation of a titanium alkoxide.

References

- 1. Page loading... [wap.guidechem.com]

- 2. DSpace [dr.lib.iastate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. researchgate.net [researchgate.net]

- 6. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. researchgate.net [researchgate.net]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. researchgate.net [researchgate.net]

- 11. Materials Data on TiO2 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 12. (17O) Oxygen NMR [chem.ch.huji.ac.il]

- 13. (Ti) Titanium NMR [chem.ch.huji.ac.il]

- 14. Titanium-47 and titanium-49 NMR references [pascal-man.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Research Collection | ETH Library [research-collection.ethz.ch]

- 18. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 19. researchgate.net [researchgate.net]

- 20. Theoretical study of the mechanisms of the hydrolysis and condensation reactions of silicon and titanium alkoxides: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Titanium Ethoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical reactions—hydrolysis and condensation—of titanium ethoxide, a widely utilized precursor in the synthesis of titanium dioxide (TiO₂) materials. This document details the reaction mechanisms, influencing factors, and experimental protocols for controlling the properties of the resulting materials, which are of significant interest in various scientific and industrial fields, including drug delivery, photocatalysis, and medical implants.

Core Concepts: Hydrolysis and Condensation

The transformation of titanium ethoxide (Ti(OCH₂CH₃)₄) into titanium dioxide is a classic example of a sol-gel process. This process is primarily governed by two key reactions: hydrolysis and condensation.[1]

Hydrolysis: In the initial step, the ethoxide groups (-OCH₂CH₃) of the titanium precursor are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction can be represented by the following equation:

Ti(OCH₂CH₃)₄ + 4H₂O → Ti(OH)₄ + 4CH₃CH₂OH

The extent and rate of hydrolysis are critical parameters that influence the subsequent condensation and the final properties of the TiO₂ material.

Condensation: Following hydrolysis, the resulting titanium hydroxide or partially hydrolyzed species undergo condensation reactions to form Ti-O-Ti bridges, leading to the formation of a three-dimensional oxide network. This process releases water or ethanol molecules. There are two primary condensation mechanisms:

-

Oxolation: Two hydroxylated titanium species react to form a Ti-O-Ti bridge and a water molecule. Ti-OH + HO-Ti → Ti-O-Ti + H₂O

-

Alcoxolation: A hydroxylated species reacts with an ethoxide-containing species to form a Ti-O-Ti bridge and an ethanol molecule. Ti-OH + CH₃CH₂O-Ti → Ti-O-Ti + CH₃CH₂OH

The interplay between hydrolysis and condensation rates is crucial in determining the structure and morphology of the final TiO₂ product.

Key Factors Influencing the Reactions

Several experimental parameters can be precisely controlled to tailor the characteristics of the synthesized TiO₂ materials.

Water-to-Alkoxide Ratio (h)

The molar ratio of water to titanium ethoxide is a dominant factor in determining the particle size and morphology of the resulting TiO₂.[2] A higher water-to-alkoxide ratio generally leads to a faster hydrolysis rate, promoting the formation of a larger number of nuclei and resulting in smaller particle sizes. Conversely, a lower water ratio slows down the hydrolysis, allowing for more controlled growth of fewer nuclei, which can lead to larger particles.

pH of the Reaction Medium

The pH of the solution plays a critical role in catalyzing both hydrolysis and condensation reactions, thereby influencing the crystalline phase and particle size of the TiO₂.[3]

-

Acidic Conditions (low pH): Acid catalysis promotes a slower condensation rate relative to the hydrolysis rate. This leads to the formation of more linear, less branched polymer chains.[4] Strongly acidic conditions can favor the formation of the rutile phase, even at lower temperatures.[3][5]

-

Basic Conditions (high pH): Base catalysis accelerates the condensation reaction, leading to the formation of more highly branched, particulate clusters.[4] Alkaline conditions generally favor the formation of the anatase phase.[6]

Temperature

Temperature affects the kinetics of both hydrolysis and condensation reactions. Higher temperatures generally increase the reaction rates, leading to faster nucleation and growth. Post-synthesis calcination at elevated temperatures is often employed to induce crystallization and phase transformations in the amorphous TiO₂ obtained from the initial sol-gel process.

Solvent

The choice of solvent can influence the reaction rates and the stability of the sol. Alcohols, such as ethanol, are commonly used as they are miscible with both titanium ethoxide and water. The solvent can also affect the aggregation of the forming particles.

Quantitative Data Summary

The following tables summarize the quantitative data on the influence of key parameters on the properties of TiO₂ synthesized from titanium alkoxide precursors.

| Parameter | Condition | Resulting Particle Size (nm) | Crystalline Phase | Specific Surface Area (m²/g) |

| pH | 3.2 | 8 | Anatase, Brookite, Rutile (dominant) | - |

| 4.4 | - | Anatase | - | |

| 5.0 | 21-24 | Anatase | - | |

| 6.8 | - | Anatase | - | |

| 9.0 | 8.4 | Anatase | - | |

| Water/Alkoxide Ratio | High | 1.5 - 8 | Anatase | - |

| Additives (Pore Forming Agents) | Pluronic F127 | - | Rutile | ~69.82 |

| PVP | - | Rutile | ~37.80 | |

| PEG | - | Rutile | ~57.08 |

Note: Data is compiled from multiple sources and may involve different titanium alkoxide precursors (ethoxide and isopropoxide) which exhibit similar reactivity. The specific experimental conditions should be consulted in the cited literature for precise comparisons.[3][6][7][8][9]

Experimental Protocols

This section provides a generalized, detailed methodology for the synthesis of TiO₂ nanoparticles using the sol-gel method with titanium ethoxide as the precursor.

Materials and Equipment

-

Titanium (IV) ethoxide (Ti(OCH₂CH₃)₄)

-

Ethanol (absolute)

-

Deionized water

-

Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH) for pH adjustment

-

Beakers and magnetic stir bars

-

Magnetic stirrer hotplate

-

Burette or dropping funnel

-

Centrifuge and centrifuge tubes

-

Oven for drying

-

Furnace for calcination

Synthesis Procedure

-

Preparation of the Alkoxide Solution: In a clean, dry beaker, dissolve a specific amount of titanium ethoxide in absolute ethanol. The solution should be stirred continuously using a magnetic stirrer.

-

Preparation of the Hydrolysis Solution: In a separate beaker, prepare a solution of deionized water and ethanol. If pH control is desired, add a specific amount of HCl (for acidic conditions) or NH₄OH (for basic conditions) to this solution.

-

Hydrolysis Reaction: Slowly add the hydrolysis solution dropwise to the titanium ethoxide solution under vigorous stirring. A burette or dropping funnel can be used to control the addition rate. The formation of a white precipitate or a translucent sol will be observed.

-

Aging: After the complete addition of the hydrolysis solution, continue stirring the mixture for a specified period (e.g., 1-2 hours) at room temperature to allow for the completion of hydrolysis and condensation reactions. This step is often referred to as aging.

-

Separation and Washing: Separate the resulting TiO₂ particles from the solution by centrifugation. The supernatant is discarded, and the precipitate is washed multiple times with ethanol and deionized water to remove any unreacted precursors and byproducts.

-

Drying: Dry the washed precipitate in an oven at a temperature of 80-100 °C for several hours to remove the solvent.

-

Calcination: To obtain crystalline TiO₂, the dried powder is calcined in a furnace at a specific temperature (e.g., 400-600 °C) for a defined duration (e.g., 2-4 hours). The heating and cooling rates should be controlled.

Characterization

The synthesized TiO₂ nanoparticles can be characterized using various techniques to determine their properties:

-

X-ray Diffraction (XRD): To identify the crystalline phase (anatase, rutile, or brookite) and estimate the crystallite size.

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To observe the particle size, morphology, and aggregation state.

-

Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore size distribution.

Visualizations

Signaling Pathways (Reaction Mechanisms)

Caption: Hydrolysis and condensation reaction pathways of titanium ethoxide.

Experimental Workflow

Caption: General workflow for TiO₂ nanoparticle synthesis and characterization.

References

- 1. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of Titanium Alkoxides: Focus on Titanium(IV) 2-ethoxyethanolate and its Analogue, Titanium(IV) Ethoxide

Introduction

This technical guide provides a comprehensive overview of the physical properties of Titanium(IV) 2-ethoxyethanolate. Due to the limited availability of detailed experimental data for this specific compound, this guide also presents an in-depth analysis of the well-characterized and commercially significant analogue, Titanium(IV) ethoxide. This comparative approach offers valuable insights for researchers, scientists, and drug development professionals working with titanium alkoxides.

Titanium(IV) 2-ethoxyethanolate (CAS 71965-15-6)

Titanium(IV) 2-ethoxyethanolate is the titanium alkoxide formed from the reaction of a titanium(IV) source with 2-ethoxyethanol. While its existence is confirmed by its CAS registry number, comprehensive data on its physical properties are not extensively documented in publicly available literature.

1.1. Available Data

Basic identification and molecular information for Titanium(IV) 2-ethoxyethanolate are summarized below.

| Property | Value |

| CAS Number | 71965-15-6[1] |

| Molecular Formula | C16H36O8Ti[1] |

| Molecular Weight | 404.32 g/mol [1] |

| IUPAC Name | 2-ethoxyethanolate;titanium(4+)[1] |

A Detailed Technical Guide to Titanium(IV) Ethoxide (CAS 3087-36-3)

As a close and well-studied analogue, Titanium(IV) ethoxide serves as an excellent reference for understanding the properties and behavior of titanium alkoxides.

Summary of Physical Properties

The key physical properties of Titanium(IV) ethoxide are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 3087-36-3 |

| Molecular Formula | C8H20O4Ti |

| Molecular Weight | 228.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | -40 °C[2][3] |

| Boiling Point | 150-152 °C at 10 mmHg[4] |

| Density | 1.088 g/mL at 25 °C[4] |

| Solubility | Soluble in organic solvents; reacts with water.[2][3] |

| Vapor Pressure | 57.26 hPa at 19.6 °C[4] |

| Refractive Index | n20/D 1.505[4] |

Experimental Protocols

2.2.1. Synthesis of Titanium(IV) Ethoxide

A standard and widely used method for the synthesis of Titanium(IV) ethoxide involves the reaction of titanium tetrachloride with ethanol in the presence of a base to neutralize the hydrochloric acid byproduct.

Objective: To synthesize high-purity Titanium(IV) ethoxide.

Materials:

-

Titanium tetrachloride (TiCl4)

-

Anhydrous ethanol (EtOH)

-

A base, such as triethylamine (Et3N)

-

An inert solvent, such as toluene or hexane

-

Standard Schlenk line apparatus for reactions under an inert atmosphere

-

Distillation apparatus

Procedure:

-

Under an inert atmosphere (e.g., dry nitrogen or argon), a solution of titanium tetrachloride in an anhydrous, non-polar solvent is prepared in a Schlenk flask.

-

The flask is cooled in an ice bath.

-

A solution of anhydrous ethanol and triethylamine in the same solvent is added dropwise to the cooled TiCl4 solution with constant stirring. The molar ratio should be 1 mole of TiCl4 to 4 moles of ethanol and 4 moles of triethylamine.

-

The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The precipitated triethylamine hydrochloride (Et3NHCl) is removed by filtration under an inert atmosphere.

-

The solvent and any volatile byproducts are removed from the filtrate by distillation under reduced pressure.

-

The resulting crude Titanium(IV) ethoxide is then purified by vacuum distillation.

2.2.2. Characterization by Proton NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical technique to confirm the synthesis and purity of Titanium(IV) ethoxide.

Objective: To verify the chemical structure and purity of the synthesized Titanium(IV) ethoxide.

Sample Preparation:

-

A small amount of the purified product is dissolved in a deuterated solvent, typically chloroform-d (CDCl3).

-

The solution is transferred to an NMR tube.

Data Acquisition:

-

The ¹H NMR spectrum is acquired using a standard NMR spectrometer.

Expected Results:

-

The ¹H NMR spectrum of Titanium(IV) ethoxide in CDCl3 will show two characteristic signals:

-

A quartet at approximately 4.36 ppm, corresponding to the methylene protons (-CH2-) of the ethoxide groups.

-

A triplet at approximately 1.27 ppm, corresponding to the methyl protons (-CH3) of the ethoxide groups.

-

-

The integration of these peaks should be in a 2:3 ratio, respectively. The absence of significant impurity peaks confirms the purity of the product.

Mandatory Visualizations

2.3.1. Synthesis of Titanium(IV) Ethoxide

The following diagram illustrates the chemical reaction for the synthesis of Titanium(IV) ethoxide from titanium tetrachloride and ethanol.

2.3.2. Hydrolysis of Titanium(IV) Ethoxide (Sol-Gel Process)

This diagram shows the hydrolysis and condensation reactions of Titanium(IV) ethoxide, which is the basis of the sol-gel process for producing titanium dioxide (TiO2).

References

Methodological & Application

Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Nanoparticles Using Titanium Ethoxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of titanium dioxide (TiO₂) nanoparticles via the sol-gel method using titanium ethoxide as a precursor. The protocols detailed herein are designed to be reproducible and adaptable for various research and development applications, including photocatalysis, drug delivery, and biomaterial engineering.

Introduction

The sol-gel process is a versatile and widely adopted method for synthesizing metal oxide nanoparticles, offering precise control over particle size, morphology, and crystalline phase.[1] This technique involves the transition of a molecular precursor solution (sol) into a solid, three-dimensional network (gel) through hydrolysis and condensation reactions. Subsequent drying and calcination steps are employed to remove residual organic compounds and induce crystallization, yielding high-purity TiO₂ nanoparticles.[1] The properties of the final nanoparticles are highly dependent on several experimental parameters, including the precursor type, solvent, pH, temperature, and calcination conditions.[1] Titanium ethoxide, while less common than titanium isopropoxide, serves as an effective precursor for this process.

Experimental Protocols

This section outlines detailed protocols for the sol-gel synthesis of TiO₂ nanoparticles. The following procedures are based on established methodologies and can be modified to achieve desired nanoparticle characteristics.

Materials and Reagents

-

Titanium (IV) ethoxide (Ti(OCH₂CH₃)₄)

-

Absolute Ethanol (C₂H₅OH)

-

Deionized Water (H₂O)

-

Nitric Acid (HNO₃) or Acetic Acid (CH₃COOH) (as catalyst)

-

Isopropanol

Protocol 1: Acid-Catalyzed Synthesis

This protocol describes a common acid-catalyzed sol-gel synthesis of TiO₂ nanoparticles.

-

Preparation of the Precursor Solution: In a clean, dry beaker, dissolve a specific molar ratio of titanium (IV) ethoxide in absolute ethanol under vigorous stirring. A common starting point is a 1:20 molar ratio of titanium ethoxide to ethanol.

-

Hydrolysis: Separately, prepare an aqueous solution of ethanol and deionized water. Add a few drops of nitric acid or acetic acid to this solution to act as a catalyst and control the hydrolysis rate. The pH of this solution should be acidic.

-

Sol Formation: Add the aqueous solution dropwise to the titanium ethoxide solution while maintaining vigorous stirring. The addition should be slow to control the hydrolysis and condensation reactions. Continue stirring for at least 2 hours to form a stable sol.

-

Gelation (Aging): Cover the beaker and leave the sol undisturbed at room temperature for 24-48 hours. During this aging process, the sol will transform into a gel as the three-dimensional titania network forms.

-

Drying: Dry the resulting gel in an oven at 80-100°C for 12-24 hours to remove the solvent and residual water, resulting in a xerogel.

-

Calcination: Grind the dried xerogel into a fine powder using a mortar and pestle. Calcine the powder in a muffle furnace at a desired temperature (typically between 400°C and 600°C) for 2-4 hours. The calcination temperature significantly influences the crystalline phase (anatase or rutile) and particle size.[1]

Protocol 2: Surfactant-Assisted Synthesis

The addition of a surfactant can help control particle size and prevent agglomeration.

-

Follow steps 1 and 2 from Protocol 1.

-

Surfactant Addition: Before the dropwise addition of the aqueous solution, add a surfactant such as Cetyltrimethylammonium bromide (CTAB) to the titanium ethoxide solution.

-

Proceed with steps 3 through 6 from Protocol 1. The presence of the surfactant will influence the nanoparticle morphology and size distribution.

Data Presentation

The following tables summarize the expected influence of key synthesis parameters on the properties of the resulting TiO₂ nanoparticles.

Table 1: Effect of pH on TiO₂ Nanoparticle Characteristics

| pH | Hydrolysis/Condensation Rate | Resulting Particle Size | Crystalline Phase (after calcination) |

| < 3 | Slow | Smaller | Predominantly Anatase |

| 3 - 6 | Moderate | Moderate | Anatase/Rutile Mixture |

| > 7 | Fast | Larger | Predominantly Rutile |

Table 2: Effect of Calcination Temperature on TiO₂ Nanoparticle Characteristics

| Calcination Temperature (°C) | Crystalline Phase | Average Crystallite Size (nm) | Surface Area (m²/g) |

| 350-450 | Anatase | 5 - 15 | High |

| 500-600 | Anatase/Rutile | 15 - 30 | Moderate |

| > 600 | Rutile | > 30 | Low |

Note: The exact values can vary depending on other synthesis parameters.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical pathways of the sol-gel process.

Caption: Experimental workflow for sol-gel synthesis of TiO₂ nanoparticles.

Caption: Chemical pathway of the sol-gel process for TiO₂ synthesis.

Characterization of TiO₂ Nanoparticles

To evaluate the properties of the synthesized TiO₂ nanoparticles, the following characterization techniques are recommended:

-

X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, or brookite) and estimate the crystallite size using the Scherrer equation.[2][3]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and agglomeration state of the nanoparticles.[2][4]

-

UV-Vis Spectroscopy: To determine the optical properties and estimate the band gap energy of the nanoparticles.[5]

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticle powder.

Applications

The TiO₂ nanoparticles synthesized by this method have a wide range of potential applications:

-

Photocatalysis: Degradation of organic pollutants in water and air.[2]

-

Drug Delivery: As nanocarriers for targeted drug delivery systems.

-

Biomaterials: In coatings for medical implants to enhance biocompatibility and antibacterial properties.

-

Sunscreen Formulations: As a UV-blocking agent.

-

Dye-Sensitized Solar Cells (DSSCs): As the photoanode material.[6]

Safety Precautions

-

Titanium ethoxide is moisture-sensitive and flammable. Handle it in a dry, inert atmosphere (e.g., in a glovebox or under argon/nitrogen).

-

Work in a well-ventilated fume hood, especially when handling volatile organic solvents and acids.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Exercise caution when working with the high-temperature muffle furnace during the calcination step.

By following these protocols and considering the influence of various synthesis parameters, researchers can reliably produce TiO₂ nanoparticles with tailored properties for their specific applications.

References

- 1. Synthesis of titanium dioxide nanoparticles via sol-gel method [atomfair.com]

- 2. Synthesis and Characterization of TiO2 Nanoparticles by Sol/Gel Method and its Application in the Production of Esters [jsynthchem.com]

- 3. fn-nano.com [fn-nano.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chalcogen.ro [chalcogen.ro]

Controlling TiO2 Nanoparticle Size Using Titanium Ethoxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium dioxide (TiO2) nanoparticles are of significant interest across various scientific disciplines, including photocatalysis, photovoltaics, and importantly, in drug delivery and biomedical applications. The efficacy of TiO2 nanoparticles in these fields is critically dependent on their physicochemical properties, with particle size being a paramount parameter. Precise control over nanoparticle size is crucial as it directly influences surface area, reactivity, biocompatibility, and cellular uptake. This document provides detailed application notes and experimental protocols for the synthesis of TiO2 nanoparticles with controlled particle sizes using titanium (IV) ethoxide as a precursor. The methodologies described herein are primarily based on sol-gel and hydrothermal/solvothermal approaches, offering a reproducible framework for researchers.

Key Synthesis Parameters Influencing Particle Size

The final size of TiO2 nanoparticles synthesized from titanium ethoxide is a result of the interplay between several key experimental parameters. Understanding and controlling these factors are essential for achieving the desired particle dimensions.

-

Precursor Concentration: The concentration of titanium ethoxide plays a crucial role in the nucleation and growth kinetics of the nanoparticles. Generally, higher precursor concentrations can lead to the formation of larger particles due to an increased rate of particle growth.[1]

-

Solvent: The choice of solvent affects the hydrolysis and condensation rates of the titanium precursor. Alcohols, such as ethanol, are commonly used. The solvent's polarity and viscosity can influence the dispersion of the precursor and the stability of the resulting sol, thereby impacting the final particle size.

-

Temperature: Reaction temperature significantly influences the kinetics of the sol-gel process and the crystallization of TiO2. Higher temperatures typically accelerate both hydrolysis and condensation, leading to faster nucleation and potentially smaller, more crystalline particles. However, in some cases, elevated temperatures can also promote particle aggregation and growth.

-

pH: The pH of the reaction medium is a critical factor that governs the rates of hydrolysis and condensation. Acidic or basic conditions can catalyze these reactions, influencing the particle size and even the crystalline phase of the TiO2. Acidic conditions (pH < 3) tend to favor slower, more controlled reactions, often resulting in smaller nanoparticles, while basic conditions (pH > 7) can lead to rapid condensation and the formation of larger particles.[1]

-

Additives: The introduction of certain additives, such as chelating agents or surfactants, can be used to control particle growth. These molecules can adsorb to the surface of the growing nanoparticles, preventing agglomeration and limiting their final size.

Data Presentation: Influence of Synthesis Parameters on TiO2 Particle Size

The following tables summarize the quantitative relationship between key synthesis parameters and the resulting TiO2 particle size, based on data from various studies.

Table 1: Effect of Precursor Concentration on TiO2 Particle Size

| Precursor | Method | Precursor Concentration (M) | Solvent | Resulting Particle Size (nm) | Reference |

| Titanium Isopropoxide | Green Synthesis | 0.5 mL (in 50 mL extract) | Plant Extract | ~12% smaller than 2 mL | [1] |

| Titanium Isopropoxide | Green Synthesis | 2.0 mL (in 50 mL extract) | Plant Extract | Larger than 0.5 mL | [1] |

Note: Data for titanium ethoxide was limited; titanium isopropoxide is presented as a comparable alkoxide precursor.

Table 2: Effect of pH on TiO2 Crystallite Size

| Precursor | Method | pH | Calcination Temperature (°C) | Resulting Crystallite Size (nm) | Reference |

| Titanium Alkoxide | Sol-Gel | 3.2 | 500 | 7.77 | [2] |

| Titanium Alkoxide | Sol-Gel | 5.0 | 500 | 21.02 | [2] |

| Titanium Alkoxide | Sol-Gel | 6.8 | 500 | 9.92 | [2] |

| Titanium Alkoxide | Solvothermal | 8 | - | 25 | [3] |

| Titanium Alkoxide | Solvothermal | 9 | - | 27 | [3] |

| Titanium Alkoxide | Solvothermal | 10 | - | 29 | [3] |

Table 3: Effect of Temperature on TiO2 Particle Size

| Precursor | Method | Temperature (°C) | Resulting Particle Size (nm) | Reference |

| Titanium Isopropoxide | Hydrothermal | 90 | 4.8 - 5.9 | |

| Titanium Isopropoxide | Hydrothermal | 150 | 7.1 - 7.7 | |

| Titanium Isopropoxide | Hydrothermal | 200 | 8.8 - 10.3 | |

| Titanium Isopropoxide | Hydrothermal | 250 | 12.6 - 16.6 |

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of TiO2 Nanoparticles

This protocol describes a general sol-gel method for synthesizing TiO2 nanoparticles from titanium ethoxide. The final particle size can be tuned by adjusting the parameters mentioned above.

Materials:

-

Titanium (IV) ethoxide (Ti(OCH2CH3)4)

-

Absolute ethanol (C2H5OH)

-

Deionized water (H2O)

-

Nitric acid (HNO3) or Ammonia solution (NH4OH) for pH adjustment

-

Beakers and magnetic stirrer

-

Drying oven

-

Muffle furnace

Procedure:

-

Preparation of Titanium Precursor Solution: In a clean, dry beaker, dissolve a specific amount of titanium (IV) ethoxide in absolute ethanol. A typical starting point is a 1:20 molar ratio of titanium ethoxide to ethanol. Stir the solution vigorously for 30 minutes to ensure homogeneity.

-

Preparation of Hydrolysis Solution: In a separate beaker, prepare a solution of deionized water and ethanol. The water-to-alkoxide molar ratio is a critical parameter to control the hydrolysis rate. A ratio of 4:1 is a common starting point.

-

pH Adjustment (Optional): To control the reaction kinetics, the pH of the hydrolysis solution can be adjusted. For acidic conditions, add a few drops of nitric acid to reach a pH between 3 and 4. For basic conditions, add ammonia solution to reach a pH between 8 and 10.

-

Hydrolysis and Condensation: Slowly add the hydrolysis solution dropwise to the vigorously stirred titanium precursor solution. The formation of a white precipitate or a translucent sol indicates the initiation of hydrolysis and condensation reactions.

-

Aging: Continue stirring the mixture for 2-24 hours at room temperature. This aging step allows for the completion of the condensation process and the formation of a stable gel.

-

Drying: Transfer the resulting gel into a petri dish and dry it in an oven at 80-100°C for 12-24 hours to remove the solvent.

-

Calcination: The dried powder is then calcined in a muffle furnace at a temperature between 400°C and 600°C for 2-4 hours. The calcination step is crucial for the crystallization of the TiO2 nanoparticles. The final particle size will be influenced by the calcination temperature and duration.

Protocol 2: Hydrothermal/Solvothermal Synthesis of TiO2 Nanoparticles

This method utilizes elevated temperature and pressure to promote the crystallization of TiO2 nanoparticles.

Materials:

-

Titanium (IV) ethoxide

-

Ethanol or another suitable organic solvent

-

Deionized water

-

Teflon-lined stainless-steel autoclave

-

Oven

Procedure:

-

Precursor Mixture: In a beaker, mix titanium (IV) ethoxide with a solvent (e.g., ethanol) and deionized water. The ratios of these components will influence the final particle characteristics.

-

Transfer to Autoclave: Transfer the homogeneous solution into a Teflon-lined stainless-steel autoclave. The autoclave should not be filled more than 80% of its total volume.

-

Heating: Seal the autoclave and place it in an oven. Heat the autoclave to the desired reaction temperature, typically between 150°C and 250°C, and maintain this temperature for a specific duration, usually ranging from 6 to 24 hours.

-

Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Open the autoclave and collect the resulting precipitate. Wash the product several times with deionized water and ethanol to remove any unreacted precursors or byproducts. Finally, dry the purified TiO2 nanoparticles in an oven at 60-80°C.

Visualizations

Caption: Experimental workflows for the synthesis of TiO2 nanoparticles.

Caption: Relationship between synthesis parameters and TiO2 particle size.

Caption: Simplified reaction pathway for sol-gel synthesis of TiO2.

References

Application Notes and Protocols for Atomic Layer Deposition of TiO2 using Titanium Ethoxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the atomic layer deposition (ALD) of titanium dioxide (TiO2) thin films using titanium ethoxide (Ti(OCH₂CH₃)₄) as the titanium precursor and water (H₂O) as the oxygen source.

Introduction

Atomic layer deposition is a thin film deposition technique that allows for the growth of conformal, pinhole-free films with precise thickness control at the atomic level.[1] This is achieved through sequential, self-limiting surface reactions. Titanium dioxide is a versatile material with numerous applications, including in photocatalysis, as a dielectric material, and in biomedical coatings, owing to its biocompatibility and stability. The choice of precursor is critical in an ALD process, influencing deposition temperature, growth rate, and film properties. Titanium ethoxide is a metal-organic precursor that offers an alternative to more common precursors like titanium tetrachloride (TiCl₄), avoiding the generation of corrosive byproducts such as HCl.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the ALD of TiO₂ using titanium ethoxide and water, compiled from various studies.

| Parameter | Value | Conditions/Notes | Source |

| Precursor Temperature | 83 °C | Titanium Ethoxide (Ti(OCH₂CH₃)₄) evaporated from an open boat inside the reactor. | [4] |

| Substrate Temperature | 100 - 350 °C | The ALD process window for self-limited growth is observed between 100-250°C. Above 250°C, thermal decomposition of the precursor can occur. | [3] |

| Water Reservoir Temp. | 20 °C | Used for generating water vapor. | [4] |

| Pulse Time (Ti(OEt)₄) | 0.2 - 3.0 s | Growth rate saturation is observed with increasing pulse times. | [4] |

| Pulse Time (H₂O) | 0.2 - 3.0 s | Longer pulse times can influence surface roughness. | [4] |

| Purge Time (Nitrogen) | Not specified | Sufficient purge times are crucial to prevent CVD-like growth. | |

| Growth Per Cycle (GPC) | 0.06 nm/cycle | At optimized precursor doses in the 100-150°C range. | [3] |

| Refractive Index | ~2.5 (at 580 nm) | For polycrystalline anatase films grown at higher temperatures. | [3] |

| Crystallinity | Amorphous | Films grown at 100–150 °C. | [3] |

| Crystallinity | Polycrystalline Anatase | Films grown at 180 °C and higher. | [3] |

| Carbon Content | Below XPS detection limit | In the bulk of the film, indicating complete exchange reactions. Surface carbon is attributed to post-deposition contamination. | [4] |

Signaling Pathways and Experimental Workflows

Caption: TiO₂ ALD cycle with titanium ethoxide and water.

Caption: General experimental workflow for TiO₂ ALD.

Experimental Protocols

This section outlines a typical experimental protocol for the deposition of TiO₂ thin films using titanium ethoxide and water in a flow-type ALD reactor.

1. Materials and Equipment

-

Titanium Precursor: Titanium (IV) ethoxide (Ti(OCH₂CH₃)₄)

-

Oxygen Precursor: Deionized water (H₂O)

-

Carrier and Purge Gas: High-purity nitrogen (N₂)

-

Substrates: e.g., Silicon wafers, glass slides

-

Equipment: Flow-type ALD reactor with capabilities for heating substrates and precursor sources.

2. Pre-Deposition Procedure

-

Substrate Cleaning: Clean the substrates to remove any organic and inorganic contaminants. A typical procedure for silicon wafers involves sonication in acetone, followed by isopropyl alcohol, and finally, rinsing with deionized water and drying with a nitrogen gun.

-

Reactor Preparation:

3. Atomic Layer Deposition Cycle

The TiO₂ film is grown by repeating the following four steps for a specific number of cycles to achieve the desired film thickness:

-

Titanium Ethoxide Pulse: Introduce titanium ethoxide vapor into the reactor for a set pulse time (e.g., 1.0 second). The precursor molecules will chemisorb onto the substrate surface.

-

Nitrogen Purge: Purge the reactor with nitrogen gas for a set time (e.g., 2.0 seconds) to remove any unreacted titanium ethoxide and gaseous byproducts.

-

Water Pulse: Introduce water vapor into the reactor for a set pulse time (e.g., 1.0 second). The water molecules will react with the precursor layer on the surface.

-

Nitrogen Purge: Purge the reactor again with nitrogen gas for a set time (e.g., 2.0 seconds) to remove excess water vapor and reaction byproducts.

4. Post-Deposition

-

After the desired number of ALD cycles, stop the precursor and water pulses and allow the reactor to cool down under a nitrogen atmosphere.

-

Unload the coated substrates from the reactor.

5. Film Characterization

The deposited TiO₂ films can be characterized using various techniques:

-

Thickness and Refractive Index: Spectroscopic ellipsometry.

-

Crystallinity and Phase: X-ray diffraction (XRD) and Raman spectroscopy.

-

Elemental Composition and Chemical States: X-ray photoelectron spectroscopy (XPS).

-

Surface Morphology: Atomic force microscopy (AFM) or scanning electron microscopy (SEM).

Notes and Considerations

-

Self-Decomposition: Titanium ethoxide may exhibit slight self-decomposition at higher temperatures, which can affect the self-limiting nature of the growth.[4] However, the slow rate of decomposition allows for good thickness control and uniformity.[4]

-

Purge Times: The purge times are critical and may need to be optimized for the specific reactor geometry to ensure complete removal of precursors and byproducts to avoid any chemical vapor deposition (CVD) component in the growth.

-

Crystallinity: The deposition temperature is a key parameter to control the crystallinity of the TiO₂ films. Lower temperatures (100-150 °C) typically result in amorphous films, while higher temperatures (≥180 °C) promote the growth of polycrystalline anatase films.[3]

-

Safety: Titanium ethoxide is a flammable and moisture-sensitive compound. Handle it in a dry, inert atmosphere (e.g., a glovebox) and take appropriate safety precautions.

References

Application Notes and Protocols: Chemical Vapor Deposition of Titania Films from Titanium Tetraethoxide (Ti(OEt)4)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical vapor deposition (CVD) of titanium dioxide (titania, TiO2) thin films using titanium tetraethoxide (Ti(OEt)4) as a precursor. Titania films are of significant interest across various fields, including biomedical applications and drug development, owing to their biocompatibility, photocatalytic activity, and protective properties.[1]

Overview of the CVD Process

Chemical Vapor Deposition is a versatile technique used to deposit thin films on various substrates.[1] In the context of producing titania films from Ti(OEt)4, the process involves heating a substrate in a reaction chamber and introducing the Ti(OEt)4 precursor in a vapor phase, typically with a carrier gas. The precursor then thermally decomposes on the hot substrate surface, leading to the formation of a solid titania film.

Key applications for these films include:

-

Biocompatible coatings for medical implants: Enhancing the integration of implants with bone and tissue.[1]

-